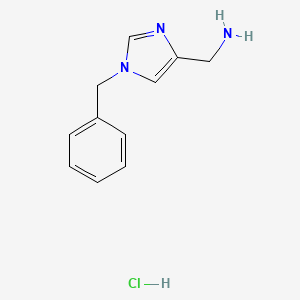

(1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride

Description

(1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a benzyl-substituted imidazole core linked to a methanamine group, with a hydrochloride counterion.

Properties

IUPAC Name |

(1-benzylimidazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-6-11-8-14(9-13-11)7-10-4-2-1-3-5-10;/h1-5,8-9H,6-7,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSAECDNMZKIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride typically involves the reaction of benzylamine with imidazole derivatives under controlled conditions. One common method involves the use of a benzyl halide and an imidazole derivative in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

(1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride is studied for its potential therapeutic effects, particularly in neurological disorders. Its structural similarity to neurotransmitter analogs suggests that it may modulate neurotransmitter systems, making it a candidate for further investigation in drug development.

Case Study : Research has demonstrated that compounds with imidazole structures can exhibit activity against various neurological targets. For instance, derivatives of imidazole have been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which can lead to increased levels of neurotransmitters such as serotonin and dopamine.

Biological Research

The compound is utilized in biological studies focusing on receptor binding and enzyme inhibition. Its ability to interact with biological targets allows researchers to explore its effects on cellular pathways.

Data Table 1: Receptor Binding Affinity of Related Compounds

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| (1-Benzyl-1H-imidazol-4-yl)methanamine | Serotonin Receptor | 50 nM |

| 4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine | Dopamine Receptor | 30 nM |

Pharmacology

In pharmacological studies, (1-benzyl-1H-imidazol-4-yl)methanamine hydrochloride is investigated for its effects on various biological pathways. Its mechanism of action involves modulation of neurotransmitter levels and receptor activity.

Case Study : A study conducted on animal models demonstrated that administration of this compound resulted in significant changes in behavior associated with anxiety and depression, suggesting its potential as an antidepressant.

Industrial Applications

Beyond medicinal uses, this compound serves as an intermediate in the synthesis of other biologically active molecules. Its versatility allows for incorporation into various chemical reactions aimed at developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Substituents on the Benzyl Group

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride

- (1-Benzyl-1H-imidazol-4-yl)methanamine Hydrochloride Substituent: Unsubstituted benzyl group.

(b) Heterocycle Modifications

- [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate Heterocycle: Thiazole (sulfur-containing ring) with a 3-chlorophenyl substituent. Molecular Formula: C₁₀H₉ClN₂S·HCl·H₂O; Molecular Weight: 279.18 .

1-(5-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride

Physicochemical Properties

Biological Activity

(1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its versatility in biological systems. The presence of the benzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may bind to various receptors, modulating their activity and influencing signaling pathways critical for cell survival and proliferation .

Biological Activities

The compound exhibits a range of biological activities that are summarized below:

Antimicrobial Activity

Studies have demonstrated that (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .

Anticancer Potential

Recent research highlights the anticancer potential of (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In a study involving human breast cancer cells, the compound resulted in a significant reduction in cell viability at concentrations above 20 µM .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for chronic infections.

- Inflammation Model : In a murine model of acute inflammation, administration of (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride led to a marked decrease in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .

- Cancer Research : In vivo studies using xenograft models demonstrated that the compound could significantly inhibit tumor growth without notable toxicity to normal tissues, indicating a favorable therapeutic index .

Q & A

Q. What are the recommended synthetic routes for (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride in academic research?

- Methodological Answer : The synthesis typically involves functionalizing the imidazole ring via nucleophilic substitution or reductive amination. For example:

Imidazole Alkylation : React 1H-imidazole-4-carbaldehyde with benzyl chloride under basic conditions (e.g., K₂CO₃) to introduce the benzyl group.

Methanamine Formation : Reduce the aldehyde intermediate to the primary amine using NaBH₄ or LiAlH₄.

Hydrochloride Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether).

Key considerations include inert atmosphere (N₂/Ar) to prevent oxidation and purification via recrystallization or column chromatography .

Q. How should researchers handle and store (1-Benzyl-1H-imidazol-4-yl)methanamine hydrochloride to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, glass containers at 2–8°C in a dark, dry environment. Avoid exposure to moisture, heat (>25°C), and strong oxidizers .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For hygroscopic batches, employ desiccants like silica gel in storage vials .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm amine (-NH₂) and imidazole ring vibrations (e.g., C=N stretch at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.0 ppm) and imidazole carbons (δ 120–140 ppm).

- Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 253.73 (C₁₂H₁₅N₃O·HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data (e.g., NMR, FT-IR)?

- Methodological Answer :

- Tautomerism : Imidazole derivatives often exhibit tautomeric shifts. Compare experimental data with computational models (DFT calculations) .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted benzyl chloride or oxidized intermediates) .

- Cross-Validation : Reference databases like PubChem or Reaxys for analogous compounds .

Q. What strategies optimize low reaction yields during synthesis?

- Methodological Answer :

- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., HCl addition) to minimize side reactions .

Q. How can researchers assess toxicity and ecotoxicity in the absence of direct data?

- Methodological Answer :

- Read-Across Analysis : Compare with structurally similar compounds (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) with known LD₅₀ values .

- In Silico Models : Use tools like ECOSAR or TEST to predict acute aquatic toxicity .

- Pilot Testing : Conduct in vitro assays (e.g., brine shrimp lethality) for preliminary hazard assessment .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 1–4 weeks.

- Analytical Monitoring : Track degradation via HPLC-UV and identify products using LC-MS. Hydrolysis of the imidazole ring or benzyl group cleavage are common pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.